Ethyl-3-Amino-5-(Trifluormethyl)-1H-Pyrazol-4-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

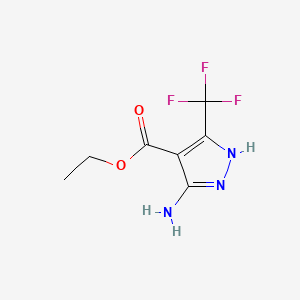

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the trifluoromethyl group (-CF3) and the ethyl carboxylate group (-COOC2H5) could potentially influence the compound’s reactivity and properties .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The introduction of the trifluoromethyl and ethyl carboxylate groups would likely occur in subsequent steps .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazole ring, along with the attached trifluoromethyl and ethyl carboxylate groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethyl carboxylate group. These groups could potentially make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Wissenschaftliche Forschungsanwendungen

Agrochemische Industrie

Ethyl-3-Amino-5-(Trifluormethyl)-1H-Pyrazol-4-carboxylat: wird in der Synthese von Agrochemikalien verwendet. Die Trifluormethylgruppe in dieser Verbindung trägt zur Bildung von Wirkstoffen in Pestiziden bei. Diese Inhaltsstoffe sind entscheidend für den Schutz von Nutzpflanzen vor Schädlingen und die Verbesserung der landwirtschaftlichen Produktivität .

Pharmazeutische Synthese

Diese Verbindung dient als Zwischenprodukt in der pharmazeutischen Industrie. Ihre Derivate werden in verschiedene Medikamente eingearbeitet und verbessern deren pharmakologische Eigenschaften. Die Trifluormethylgruppe insbesondere ist dafür bekannt, die biologische Aktivität und Stabilität von Arzneimitteln zu erhöhen .

Peptidsynthese

In der Peptidsynthese wird This compound als Baustein verwendet. Es ist an der Lösungsphasen-Peptidsynthese beteiligt, bei der es zur Bildung komplexer Peptide beiträgt, die in therapeutischen Behandlungen und Forschungsarbeiten verwendet werden .

Veterinärmedizin

Derivate dieser Verbindung finden Anwendung in der Veterinärmedizin. Sie werden zur Herstellung von Medikamenten verwendet, die verschiedene tierische Gesundheitsprobleme behandeln und so das Wohlbefinden von Nutztieren und Haustieren gewährleisten .

Wirkmechanismus

The mechanism of action of ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that the compound acts as a catalyst for the formation of reactive intermediates, which can then be used to synthesize other compounds. The exact mechanism of action is still being studied.

Biochemical and Physiological Effects

ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the activity of enzymes involved in the synthesis of proteins. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several advantages when used in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use, such as its toxicity and the potential for it to react with other compounds in the reaction mixture.

Zukünftige Richtungen

There are a number of potential future directions for research on ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research is needed to better understand its mechanism of action, as well as to develop improved methods for its synthesis. Finally, research is needed to explore the potential for ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate to be used in other contexts, such as in the synthesis of polymers or in the study of cellular processes.

Synthesemethoden

Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is synthesized through a series of reactions that involve the reaction of 3-amino-5-trifluoromethylpyrazole with ethyl chloroformate and sodium hydroxide. The reaction is carried out in a solvent such as ethanol or acetonitrile and requires a catalytic amount of a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and is generally complete within a few hours.

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O2/c1-2-15-6(14)3-4(7(8,9)10)12-13-5(3)11/h2H2,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGMGWHHXKCSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699956 |

Source

|

| Record name | Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133922-58-4 |

Source

|

| Record name | Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate a valuable starting material in organic synthesis?

A1: Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate demonstrates unique reactivity that makes it a highly valuable starting material for synthesizing trifluoromethylated heterocyclic compounds []. The presence of multiple reactive functional groups, such as the amino group, the ester group, and the trifluoromethyl group, allows for diverse chemical transformations. This versatility enables researchers to explore a wider range of chemical space and potentially discover novel compounds with interesting biological activities. In the paper, it was specifically employed in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones [].

Q2: What is significant about the reported synthesis of the trifluoromethylated pyrazolo[1,5-a]pyrimidine derivative?

A2: The study describes the synthesis of a novel trifluoromethylated pyrazolo[1,5-a]pyrimidine derivative, which exhibits fluorescence []. This discovery is particularly interesting because it suggests that this compound, with its multiple binding sites, could potentially serve as a useful fluorophore in various applications. Additionally, the researchers found that the fluorescence intensity of this compound was significantly stronger than its methyl analogue, further highlighting its potential in fluorescence-based applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)